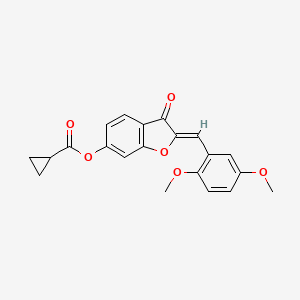
(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a useful research compound. Its molecular formula is C21H18O6 and its molecular weight is 366.369. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a complex organic compound with potential biological activities. This article explores its biological activity based on existing research, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure comprises a benzofuran core, a benzylidene moiety, and a cyclopropanecarboxylate group. Its molecular formula is C22H23NO6, and it exhibits unique chemical properties due to the presence of multiple functional groups.
| Property | Value |
|---|---|
| Molecular Formula | C22H23NO6 |
| Molecular Weight | 393.42 g/mol |
| IUPAC Name | (Z)-2-(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl cyclopropanecarboxylate |
| Solubility | Soluble in organic solvents |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Benzofuran Core : Achieved through cyclization reactions using appropriate precursors.
- Benzylidene Moiety Introduction : A condensation reaction between a benzofuran derivative and 2,5-dimethoxybenzaldehyde under basic conditions.
- Cyclopropanecarboxylate Attachment : Nucleophilic substitution where the benzofuran derivative reacts with cyclopropanecarboxylic acid derivatives.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The structural features allow for:
- π-π Interactions : The benzofuran core can engage in π-π stacking with aromatic residues in proteins.
- Hydrogen Bonding : The cyclopropanecarboxylate group can form hydrogen bonds with amino acid side chains in target proteins.
These interactions can modulate enzyme activity and receptor binding, leading to potential therapeutic effects.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of benzofuran have shown cytotoxic effects against various cancer cell lines. The compound's unique structural features may contribute to its efficacy in inhibiting tumor growth.
Antimicrobial Effects
Studies have suggested that related compounds possess antimicrobial properties. The presence of the benzofuran and methoxy groups may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.
Case Studies
- Antitumor Evaluation : A study evaluated the antitumor activity of related benzofuran derivatives against human cancer cell lines. Results indicated that compounds with similar structural motifs exhibited IC50 values in the micromolar range, suggesting potential for further development as anticancer agents .
- Antimicrobial Assessment : In another study, derivatives were tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results showed promising inhibition zones, indicating effective antimicrobial action .
特性
IUPAC Name |
[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclopropanecarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O6/c1-24-14-6-8-17(25-2)13(9-14)10-19-20(22)16-7-5-15(11-18(16)27-19)26-21(23)12-3-4-12/h5-12H,3-4H2,1-2H3/b19-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRINHLXFDUGIN-GRSHGNNSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













